molecular formula C15H14OSe B12624477 (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol CAS No. 918442-98-5

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12624477
CAS No.: 918442-98-5
M. Wt: 289.24 g/mol
InChI Key: CKKRYKLAQXSMSH-GJZGRUSLSA-N
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Description

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is a chiral organoselenium compound It features a phenylselanyl group attached to a dihydroindenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and phenylselenyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Common reagents used in the synthesis include bases like sodium hydride or potassium carbonate, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the construction of complex molecules

Biology

Organoselenium compounds, including this compound, have shown potential as antioxidants and enzyme inhibitors. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.

Medicine

Research into the medicinal applications of this compound focuses on its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol stands out due to its specific dihydroindenol structure, which imparts unique chemical and biological properties

Biological Activity

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol, also known by its CAS number 918442-98-5, is an organoselenium compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C15H14OSe, with a molecular weight of 289.231 g/mol. The compound features a phenylselanyl group that is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H14OSe
Molecular Weight289.231 g/mol
CAS Number918442-98-5
Melting PointNot specified

Antioxidant Properties

Research indicates that selenium compounds exhibit significant antioxidant activity. This compound may enhance the body's antioxidant defense system by modulating reactive oxygen species (ROS) levels. This property is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that organoselenium compounds can exert anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Reactive Oxygen Species Modulation : The phenylselanyl group can influence redox signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
  • Gene Expression Regulation : Modulation of transcription factors that control inflammatory and apoptotic pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals compared to control samples, indicating strong antioxidant properties.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on human cell lines showed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings support its potential use in managing inflammatory diseases.

Case Study 3: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The study reported an IC50 value indicating effective cytotoxicity against breast cancer cell lines.

Properties

CAS No.

918442-98-5

Molecular Formula

C15H14OSe

Molecular Weight

289.24 g/mol

IUPAC Name

(1S,2S)-2-phenylselanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H14OSe/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1

InChI Key

CKKRYKLAQXSMSH-GJZGRUSLSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)O)[Se]C3=CC=CC=C3

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)[Se]C3=CC=CC=C3

Origin of Product

United States

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